molecular formula C18H18FN3O3S B14973751 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14973751
M. Wt: 375.4 g/mol
InChI Key: VNMHVHYYTRKTKZ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound characterized by its unique chemical structure It contains a pyrazole ring substituted with fluorophenyl, methoxyphenyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with 3,5-dimethylpyrazole and sulfonamide reagents under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of a pyrazole ring with fluorophenyl and methoxyphenyl substitutions, along with a sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H18FN3O3S

Molecular Weight

375.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C18H18FN3O3S/c1-12-18(13(2)22(20-12)16-8-4-14(19)5-9-16)26(23,24)21-15-6-10-17(25-3)11-7-15/h4-11,21H,1-3H3

InChI Key

VNMHVHYYTRKTKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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